Ethyl 8-(2-fluorophenyl)-8-oxooctanoate
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Description
Ethyl 8-(2-fluorophenyl)-8-oxooctanoate is a useful research compound. Its molecular formula is C16H21FO3 and its molecular weight is 280.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Ethyl 8-(2-fluorophenyl)-8-oxooctanoate and its derivatives have been a focal point in organic synthesis, demonstrating their utility in various chemical reactions. Notably, the compound has been used in the stereochemistry of Lewis acid and fluoride-promoted intramolecular cyclization, leading to the synthesis of complex molecular structures like bicyclo[4.3.0]nonanes (Kuroda et al., 1997). Additionally, its role in the synthesis of crystal structures like Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate demonstrates its importance in molecular characterization and analysis (Sapnakumari et al., 2014).
Biological Evaluation and Molecular Docking
The compound and its derivatives have been synthesized and characterized for their potential biological activities. A notable example includes the synthesis of a derivative that demonstrated potent cytotoxic activity against various human cancer cell lines, indicating its potential as an anti-cancer agent (Riadi et al., 2021).
Molecular Structure Analysis
The compound's derivatives have been utilized in structural determination studies. For instance, the structure determination of 3-[1-(2-fluoro-4-biphenyl)ethyl]-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole demonstrates the role of such compounds in advancing X-ray powder diffraction methodologies and providing insights into molecular geometry and spatial arrangements (Gündoğdu et al., 2017).
Supramolecular Chemistry
This compound and related structures have been instrumental in the study of supramolecular assembly. Research into compounds like ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, a closely related compound, has shed light on noncovalent interactions, such as hydrogen bonds and π⋯π stacking interactions, which are crucial in stabilizing molecular structures and self-assembly processes (Matos et al., 2016).
Properties
IUPAC Name |
ethyl 8-(2-fluorophenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FO3/c1-2-20-16(19)12-6-4-3-5-11-15(18)13-9-7-8-10-14(13)17/h7-10H,2-6,11-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCNPXEHTWXJZDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645634 |
Source
|
Record name | Ethyl 8-(2-fluorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-44-1 |
Source
|
Record name | Ethyl 8-(2-fluorophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.